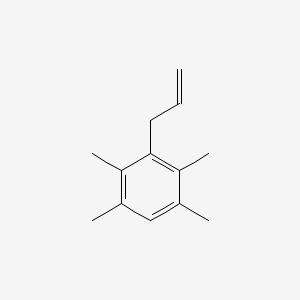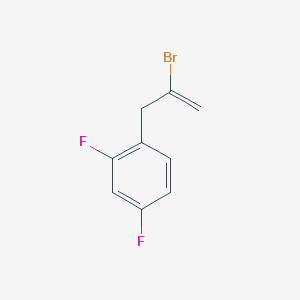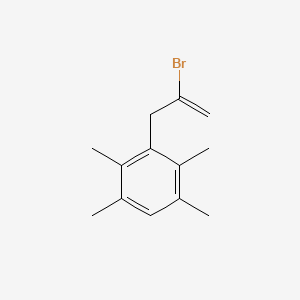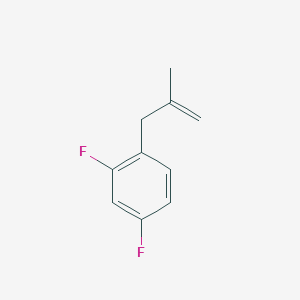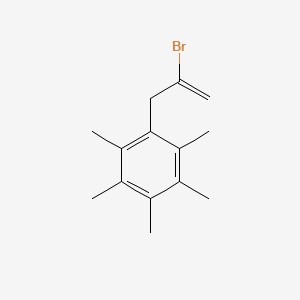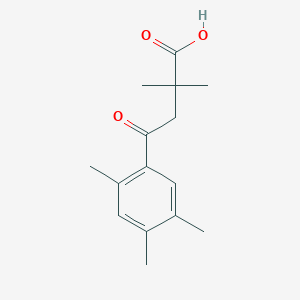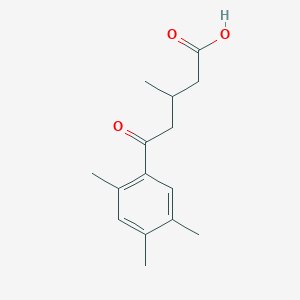
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid
Übersicht
Beschreibung
“3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid” is a complex organic compound. It contains a valeric acid backbone, which is a type of carboxylic acid, and a tetramethylphenyl group, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a carboxylic acid group (-COOH), a ketone group (=O), and a tetramethylphenyl group .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation. The ketone group could potentially undergo reactions such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid is related to a class of compounds that have been synthesized and structurally analyzed for various purposes. For instance, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids, starting from similar core structures, has been described. These syntheses involve the transformation of valeric acid derivatives into lactones and lactams, demonstrating the compound's utility in complex organic synthesis processes (Bruderer, Arnold, & Oberhänsli, 1978).
Industrial Applications and Oxidation Studies
Valeric acid derivatives, including 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid, are significant due to their extensive applications in industries such as plastics, lubricants, and pharmaceuticals. Research into the cerium(IV) oxidation of valeraldehyde, a precursor to valeric acid, highlights the chemical significance of these compounds. This study showcases the role of surfactants in enhancing the oxidation rate, which is crucial for the synthesis of industrial target compounds (Ghosh, Sar, Malik, & Saha, 2015).
Renewable Production of Carboxylic Acids
There is growing interest in the renewable production of carboxylic acids, including valeric acid and its derivatives, from glucose using engineered Escherichia coli. This approach offers a sustainable alternative to the commercial production processes that rely on non-renewable petroleum-based feedstocks. The construction of synthetic metabolic pathways in E. coli for the synthesis of valeric acid from glucose demonstrates the potential of biotechnological applications in producing valuable chemicals in an environmentally friendly manner (Dhande, Xiong, & Zhang, 2012).
Biodegradation and Microbial Metabolism
The microbial metabolism and biodegradation of compounds related to 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid have been studied to understand their environmental fate and potential applications in bioremediation. For example, the degradation of a cholic acid metabolite by Corynebacterium equi involves ring-opening and the formation of complex metabolites, illustrating the microbial capacity to transform and degrade valeric acid derivatives (Hayakawa & Fujiwara, 1977).
Eigenschaften
IUPAC Name |
3-methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-9(7-15(18)19)6-14(17)16-12(4)10(2)8-11(3)13(16)5/h8-9H,6-7H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWWMYRYICETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)CC(C)CC(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





